molecular formula C13H11FN2O4 B2397690 4-Ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid CAS No. 1707372-60-8

4-Ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B2397690
CAS No.: 1707372-60-8
M. Wt: 278.239
InChI Key: XYBAKAGRJIEKDR-UHFFFAOYSA-N
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Description

4-Ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a fluorophenyl group, and a dihydropyridazine ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Scientific Research Applications

4-Ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 4-Ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the intermediate compounds can be prepared through reactions involving ethyl-4,4,4-trifluoroacetoacetate and ethyl carbazate . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

4-Ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Mechanism of Action

The mechanism of action of 4-Ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it acts as a kinase inhibitor, targeting enzymes such as aurora kinase B. This inhibition disrupts cellular processes like mitosis, leading to effects such as polyploidy in cancer cells . The compound’s ability to inhibit multiple kinases makes it a valuable tool in cancer research and therapy.

Comparison with Similar Compounds

4-Ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-ethoxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O4/c1-2-20-10-7-11(17)16(15-12(10)13(18)19)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBAKAGRJIEKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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